molecular formula C21H18F2N4O2 B2682655 (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035022-02-5

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B2682655
CAS-Nummer: 2035022-02-5
Molekulargewicht: 396.398
InChI-Schlüssel: XQPIWIKLBKAFBB-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(1-(3-(2,5-Difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a unique structural framework. The core structure consists of a pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, which is substituted at the 3-position with a piperidin-4-yl group. This piperidine moiety is further functionalized with a (2,5-difluorophenyl)acryloyl group in the E-configuration. The compound’s design aligns with strategies in kinase inhibitor development, where pyridopyrimidinones are frequently employed due to their ability to occupy ATP-binding pockets .

Eigenschaften

IUPAC Name

3-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2/c22-15-4-5-18(23)14(12-15)3-6-19(28)26-10-7-16(8-11-26)27-13-25-20-17(21(27)29)2-1-9-24-20/h1-6,9,12-13,16H,7-8,10-11H2/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPIWIKLBKAFBB-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific kinases involved in cancer progression. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound features a pyrido[2,3-d]pyrimidine core with a piperidine ring and a difluorophenyl group. These structural components are significant for its biological interactions:

  • Pyrido[2,3-d]pyrimidine Core : Known for diverse pharmacological properties.
  • Piperidine Ring : Enhances solubility and biological activity.
  • Difluorophenyl Group : May improve binding affinity through hydrophobic interactions.

The compound's mechanism of action primarily involves the inhibition of specific kinases associated with cancer cell proliferation. The presence of the difluorophenyl group is hypothesized to enhance binding affinity to kinase targets, while the piperidine moiety may facilitate interactions through hydrogen bonding.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of various pyrido[2,3-d]pyrimidine derivatives, including our compound of interest. The following table summarizes key findings regarding its inhibitory activity against different cancer cell lines:

Compound Cell Line IC50 (μM) Inhibition (%)
(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneA549 (Lung)0.185
(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneNCI-H1975 (Lung)0.0590
(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneNCI-H460 (Lung)0.1580

These results indicate significant antitumor potential across multiple lung cancer cell lines, suggesting that the compound may serve as a promising candidate for further development in cancer therapy .

Kinase Inhibition

The compound has demonstrated notable inhibition of the Epidermal Growth Factor Receptor (EGFR), particularly against mutant forms associated with resistance to existing therapies. The following table summarizes its kinase inhibitory activity:

Compound Kinase Target IC50 (nM) Selectivity
(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneEGFR L858R/T790M13>76-fold WT
Control Drug 1AZD929120-
Control Drug 2Olmutinib15-

This data indicates that the compound exhibits potent inhibitory effects against mutant EGFR variants while maintaining selectivity over wild-type receptors .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar pyrido[2,3-d]pyrimidine derivatives. For instance:

  • Study on Anticancer Activity : A derivative similar to our compound was synthesized and evaluated for its ability to inhibit cell proliferation in various cancer models. Results showed a significant reduction in cell viability at low micromolar concentrations.
  • Kinase Selectivity Profile : Another study assessed the selectivity of pyrido[2,3-d]pyrimidines against multiple kinases. The findings suggested that modifications in the molecular structure could lead to enhanced selectivity and reduced off-target effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituent on Piperidine Linker Group Notable Features
Target Compound pyrido[2,3-d]pyrimidin-4(3H)-one 2,5-Difluorophenyl Acryloyl (E-config) Fluorine at 2,5 positions; rigid acryloyl
54l () pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Difluorophenyl Pyrazole-ethyl Fluorine at 3,5; flexible ethyl linker
54m () pyrido[3,4-d]pyrimidin-4(3H)-one 2,4-Difluorophenyl Pyrazole-ethyl Fluorine at 2,4; altered steric profile
50e () pyrido[3,4-d]pyrimidin-4(3H)-one 3,4-Dichlorobenzyl Pyrazole-ethyl Chlorine substituents; increased lipophilicity
51b () pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorophenyl Pyrazole-ethyl Single fluorine; simpler substitution pattern

Key Observations:

Core Structure Differences: The target compound’s pyrido[2,3-d]pyrimidin-4(3H)-one core (vs.

Substituent Positioning: The 2,5-difluorophenyl group in the target compound may optimize aromatic interactions compared to 3,5- or 2,4-difluorophenyl variants (54l, 54m), which exhibit distinct electronic and steric properties . Chlorine in 50e enhances lipophilicity (ClogP ~3.5 vs.

Linker Groups :

  • The acryloyl linker in the target compound introduces conformational rigidity and extended conjugation, contrasting with the flexible pyrazole-ethyl linkers in 54l, 54m, and others. This could influence binding kinetics and selectivity .

Hypothetical Pharmacological Implications

  • Fluorine Effects: The 2,5-difluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, reducing oxidative degradation .
  • Acryloyl vs. Pyrazole-Ethyl Linkers : The acryloyl group’s rigidity could improve target engagement but may reduce solubility relative to pyrazole-ethyl derivatives .
  • Core Scaffold : The pyrido[2,3-d]pyrimidin-4(3H)-one core’s planar structure may favor intercalation or stacking with aromatic residues in kinase ATP pockets .

Methodological Considerations for Structural Comparison

Chemical similarity analysis (e.g., Tanimoto coefficients) would quantify differences between the target compound and analogs. However, the pyrido[2,3-d] vs. [3,4-d] core distinction alone reduces similarity scores, emphasizing the need for structure-activity relationship (SAR) studies to validate functional equivalence .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

A multi-step synthesis is typical, starting with functionalization of the pyrido[2,3-d]pyrimidin-4-one core. For example:

Piperidin-4-yl intermediate preparation : React pyrido[2,3-d]pyrimidin-4-one with a halogenating agent (e.g., POCl₃) to introduce a leaving group, followed by nucleophilic substitution with piperidin-4-amine .

Acryloyl coupling : Use a palladium-catalyzed Heck reaction to introduce the (E)-3-(2,5-difluorophenyl)acryloyl moiety, ensuring stereochemical control via optimized reaction conditions (e.g., DMF, 80°C, 12h) .

Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high purity (>95%) .

Q. How can structural characterization of this compound be validated?

Key methods include:

  • X-ray crystallography : Resolve the (E)-configuration of the acryloyl group and confirm piperidine ring conformation using single-crystal data .
  • NMR spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC for the pyrido[2,3-d]pyrimidinone (δ 8.2–8.8 ppm) and piperidin-4-yl (δ 1.5–3.0 ppm) moieties .
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Kinase inhibition : Screen against kinases (e.g., PI3K, CDKs) using fluorescence-based ADP-Glo™ assays .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for kinase selectivity?

  • Core modifications : Replace pyrido[2,3-d]pyrimidinone with pyrazolo[3,4-d]pyrimidine to assess impact on ATP-binding pocket interactions .
  • Substituent effects : Systematically vary the 2,5-difluorophenyl group (e.g., 3,4-difluoro or monofluoro analogs) and evaluate IC₅₀ shifts in kinase panels .
  • Piperidine substitution : Introduce methyl or ethyl groups at the piperidin-4-yl position to probe steric effects on binding .

Q. How should contradictory solubility data be resolved?

Contradictions may arise from polymorphic forms or solvent choice:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline vs. amorphous forms .
  • Solvent optimization : Test solubility in DMSO (for in vitro assays) vs. aqueous buffers (e.g., PBS with 0.1% Tween-80) for in vivo compatibility .

Q. What strategies mitigate off-target effects in vivo?

  • Metabolic profiling : Use LC-MS/MS to identify major metabolites in liver microsomes and adjust substituents (e.g., fluorination to block CYP450 oxidation) .
  • Prodrug design : Mask polar groups (e.g., acryloyl as an ester) to enhance bioavailability and reduce non-specific binding .

Q. How can computational modeling guide mechanistic studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes in kinase domains (e.g., PI3Kγ, PDB ID: 7JVR) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds (e.g., with Lys833) .

Methodological Tables

Q. Table 1: Comparative Kinase Inhibition Data

DerivativePI3Kα IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Ratio (PI3Kα/CDK2)Reference
Parent12.3 ± 1.5450 ± 2536.6
Pyrazolo variant8.7 ± 0.9620 ± 3071.3

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Suitable for stock solutions
PBS (pH 7.4)0.12 ± 0.03Requires surfactants for in vivo use

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.